molecular formula C11H20BrNO2 B8126605 1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide

1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide

Cat. No.: B8126605
M. Wt: 278.19 g/mol
InChI Key: NJGCPPGNSKBYKT-UHFFFAOYSA-M
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Description

1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide is a chemical compound with the molecular formula C11H20BrNO2. It is characterized by its white to yellow solid form and is known for its unique structural properties. The compound is used in various scientific research applications due to its reactivity and stability under specific conditions .

Preparation Methods

The synthesis of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide involves several steps. One common method includes the reaction of 5-methyl-3,4-dihydro-2H-pyrrole with tert-butyl bromoacetate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds applications in multiple fields:

Mechanism of Action

The mechanism of action of 1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide involves its interaction with molecular targets through various pathways. The tert-butoxyl group plays a crucial role in its reactivity, often participating in radical reactions and facilitating the formation of new bonds. The compound’s effects are mediated by its ability to undergo deprotonation and subsequent reactions with other molecules .

Comparison with Similar Compounds

Similar compounds include other tert-butyl derivatives and pyrrolium salts. For example:

1-[2-(tert-Butoxy)-2-oxoethyl]-5-methyl-3,4-dihydro-2H-pyrrolium Bromide stands out due to its unique combination of the tert-butoxyl group and the pyrrolium structure, which imparts distinct reactivity and stability characteristics.

Properties

IUPAC Name

tert-butyl 2-(5-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-yl)acetate;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO2.BrH/c1-9-6-5-7-12(9)8-10(13)14-11(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGCPPGNSKBYKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](CCC1)CC(=O)OC(C)(C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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